4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole
Overview
Description
4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole is a heterocyclic organic compound that contains a pyrazole ring substituted with a bromine atom and a pyrrolidine moiety
Mechanism of Action
Target of Action
Many compounds interact with proteins in the body, such as enzymes or receptors, to exert their effects. The specific targets of a compound depend on its chemical structure and properties .
Mode of Action
The compound may bind to its target, altering the target’s activity. This can result in a variety of effects, depending on the nature of the target and how its activity is altered .
Biochemical Pathways
The compound’s effects on its targets can influence various biochemical pathways. For example, it might inhibit an enzyme, disrupting a metabolic pathway, or it might activate a receptor, triggering a signaling pathway .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties influence its bioavailability. Factors such as the compound’s solubility, stability, and size can affect how well it is absorbed, how widely it is distributed in the body, how quickly it is metabolized, and how efficiently it is excreted .
Result of Action
The compound’s effects at the molecular and cellular levels can lead to observable effects at the level of tissues, organs, and the whole organism. These effects depend on the specific targets and pathways affected by the compound .
Action Environment
Various environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as temperature, pH, and the presence of other molecules can affect how well the compound interacts with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole typically involves the reaction of 4-bromo-1H-pyrazole with 2-(pyrrolidin-1-yl)ethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole can undergo various chemical reactions, including:
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Properties
IUPAC Name |
4-bromo-1-(2-pyrrolidin-1-ylethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN3/c10-9-7-11-13(8-9)6-5-12-3-1-2-4-12/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWBITMEGMPKEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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